AR-A014418 is a highly selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), characterized by its distinct thiazole urea scaffold. With a cell-free IC50 of 104 nM and a Ki of 38 nM, it provides potent target engagement while maintaining blood-brain barrier (BBB) permeability. For procurement and laboratory operations, AR-A014418 offers quantifiable handling advantages, including high solubility (up to 100 mM in DMSO) and thermal stability at room temperature for up to one year in solid form. These physicochemical properties, combined with its specific structural binding mode at the GSK-3β hinge region, make it a reliable precursor and tool compound for neurodegeneration models, oncology research, and high-throughput screening workflows where reagent consistency and high-concentration dosing are critical [1].
Substituting AR-A014418 with generic or legacy GSK-3 inhibitors—such as Lithium Chloride (LiCl), SB216763, or Kenpaullone—frequently results in compromised experimental integrity due to off-target polypharmacology. Many conventional GSK-3 inhibitors exhibit high cross-reactivity with cyclin-dependent kinases (CDKs), particularly CDK2 and CDK5, which share structural homology with GSK-3. Using these cross-reactive substitutes in cellular assays inadvertently triggers cell cycle arrest or alters microtubule dynamics independently of GSK-3, confounding apoptosis and neurobiology data. AR-A014418’s specific thiazole urea structure prevents this, offering a >1000-fold selectivity window over CDK2/5. Furthermore, compared to the aminopyrimidine CHIR99021, AR-A014418 demonstrates a cleaner broad-kinome profile, preventing the off-target activation of secondary pathways and ensuring that procurement of this exact compound yields unambiguous, reproducible target validation [1].
A primary failure point for many GSK-3 inhibitors is their inability to distinguish between GSK-3 and CDKs, leading to artefactual cell cycle disruption. AR-A014418 effectively mitigates this risk. While it inhibits GSK-3β with an IC50 of 104 nM, quantitative kinase profiling demonstrates that its IC50 for both CDK2 and CDK5 strictly exceeds 100 μM. This represents a >1000-fold selectivity window, contrasting sharply with older generation inhibitors like Kenpaullone or BIO which heavily cross-react with CDKs. This strict selectivity ensures that phenotypic changes are exclusively driven by GSK-3 inhibition [1].
| Evidence Dimension | Inhibition of CDK2 and CDK5 (IC50) |
| Target Compound Data | >100,000 nM (>100 μM) |
| Comparator Or Baseline | Standard pan-kinase inhibitors (e.g., BIO, Kenpaullone) |
| Quantified Difference | >1000-fold selectivity window for GSK-3 over CDKs |
| Conditions | In vitro cell-free kinase assay |
Eliminates confounding cell-cycle arrest artifacts, ensuring reliable data generation in oncology and neurobiology assays.
Beyond CDKs, AR-A014418 offers a highly restricted off-target profile across the broader kinome. In a comprehensive KINOMEscan profiling assay evaluating competitive binding against over 300 kinases, AR-A014418 inhibited only 9 non-mutant kinases by >50% at a 10 μM concentration. In direct comparison, the widely procured benchmark CHIR99021 inhibited 18 kinases, and SB216763 inhibited 37 kinases under identical conditions. This 50% to 75% reduction in off-target kinome hits makes AR-A014418 a highly differentiated choice for precise mechanistic studies where polypharmacology must be minimized [1].
| Evidence Dimension | Number of off-target kinases inhibited by >50% at 10 μM |
| Target Compound Data | 9 kinases |
| Comparator Or Baseline | CHIR99021 (18 kinases) and SB216763 (37 kinases) |
| Quantified Difference | 50% to 75% reduction in off-target kinome interaction |
| Conditions | KINOMEscan broad profiling assay (300+ kinases) at 10 μM |
Provides superior confidence in target validation, reducing the risk of false positives caused by unintended secondary pathway activation.
For neurodegeneration research, the ability of a compound to penetrate cells and engage its target without requiring toxic concentrations is critical. AR-A014418 effectively blocks tau phosphorylation at the GSK-3-specific Ser-396 site with a cellular IC50 of 2.5 to 2.7 μM in 3T3 fibroblasts. When compared to the legacy benchmark Lithium Chloride (LiCl), which requires millimolar concentrations (IC50 ~ 1.5 mM) to achieve similar effects, AR-A014418 is approximately 500-fold more potent in cellular environments. This allows for low-micromolar dosing, avoiding the severe osmotic stress and cellular toxicity associated with high-dose lithium treatments [1].
| Evidence Dimension | Inhibition of cellular tau phosphorylation (Ser-396) IC50 |
| Target Compound Data | 2.5 - 2.7 μM |
| Comparator Or Baseline | Lithium Chloride (LiCl) baseline (~1.5 mM) |
| Quantified Difference | ~500-fold greater cellular potency |
| Conditions | 3T3 fibroblasts expressing human four-repeat tau protein |
Enables precise, low-dose neurodegeneration modeling without the confounding cellular toxicity and osmotic stress of millimolar lithium.
Procurement decisions for high-throughput screening and in vivo studies heavily depend on a compound's physical handling traits. AR-A014418 exhibits high solubility, capable of reaching 100 mM in anhydrous DMSO, which is significantly higher than many complex macrocyclic or highly lipophilic inhibitors that cap at 10-20 mM. Furthermore, the solid powder demonstrates thermal stability at room temperature for up to one year. This eliminates the strict -20°C continuous cold-chain requirements typical of more fragile kinase inhibitors, lowering shipping costs and reducing the risk of degradation during prolonged laboratory storage .
| Evidence Dimension | Maximum DMSO solubility and ambient stability |
| Target Compound Data | 100 mM solubility; 1-year stability at room temperature |
| Comparator Or Baseline | Standard fragile small-molecule inhibitors (10-20 mM max; strict -20°C requirement) |
| Quantified Difference | 5x to 10x higher stock concentration ceiling with zero cold-chain dependency for solid storage |
| Conditions | Anhydrous DMSO formulation and ambient solid storage |
Reduces cold-chain logistics costs and enables the preparation of ultra-high-concentration stock solutions for demanding in vivo or high-throughput applications.
Because AR-A014418 readily crosses the blood-brain barrier and exhibits a ~500-fold potency advantage over lithium in blocking tau Ser-396 phosphorylation, it is a highly suitable procurement choice for Alzheimer's disease and ALS models. Its strict lack of CDK5 cross-reactivity ensures that observed neuroprotective effects and tau dynamics are solely attributable to GSK-3β inhibition, preventing the artefactual cytoskeletal changes common with less selective agents [1].
In cancer research, particularly involving pancreatic ductal adenocarcinoma and chronic lymphocytic leukemia (CLL), AR-A014418 is utilized to validate the role of GSK-3 in apoptosis and Notch1 signaling. Its >1000-fold selectivity against CDK2 ensures that researchers can accurately measure GSK-3-mediated cell death without accidentally triggering CDK-driven cell cycle arrest, a common failure point when using generic pan-kinase inhibitors [2].
Due to its 100 mM DMSO solubility, 1-year room temperature stability, and highly characterized kinome profile (inhibiting only 9 off-target kinases at 10 μM), AR-A014418 serves as a highly reproducible positive control in automated HTS workflows. It provides a reliable baseline for evaluating the potency and selectivity of next-generation GSK-3 or dual-kinase inhibitors without introducing formulation bottlenecks.
Corrosive;Irritant